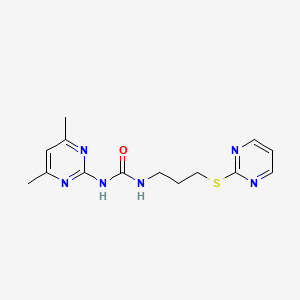

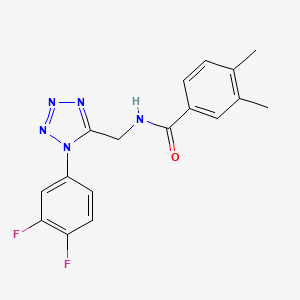

![molecular formula C19H26N2O B2654115 1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one CAS No. 2396580-17-7](/img/structure/B2654115.png)

1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one” is a derivative of 1-Benzyl-1,9-diazaspiro[5.5]undecane . It has a molecular weight of 244.38 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . The synthesis strategy for each type of arene fusion is unique, and substitution options at position 9 and/or 1 are specific for each compound .Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,9-diazaspiro[5.5]undecane, a related compound, is given by the InChI code: 1S/C16H24N2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16/h1-3,6-7,17H,4-5,8-14H2 .Physical And Chemical Properties Analysis

The compound “1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one” is a solid at room temperature . It has a molecular weight of 244.38 .Aplicaciones Científicas De Investigación

Privileged Heterocycles in Therapeutics

A review highlighted the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds, emphasizing their potential in treating a range of disorders such as obesity, pain, immune system issues, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Antihypertensive Applications

Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones explored their antihypertensive potential, identifying compounds with significant activity in controlling high blood pressure (Clark et al., 1983).

Synthetic Methodologies

Studies have focused on the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, highlighting innovative synthetic routes for these heterocycles. This includes the use of α-methyl benzyl carbamate resin linker for cleaner synthesis (Macleod et al., 2006).

Chemokine Receptor Antagonists

Diazaspirocycles have been identified as antagonists for the CCR8 chemokine receptor, indicating their utility in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

GABAAR Antagonists with Immunomodulatory Effects

Research into 3,9-diazaspiro[5.5]undecane-based compounds has shown them to be potent GABAAR antagonists with low cellular membrane permeability, suggesting a role in peripheral GABAAR inhibition with potential immunomodulatory effects (Bavo et al., 2021).

Novel Synthetic Scaffolds for Drug Discovery

The design and synthesis of novel spiro scaffolds inspired by natural products for drug discovery have been reported, showcasing the versatility and potential of diazaspirocycles as building blocks in medicinal chemistry (Jenkins et al., 2009).

Safety and Hazards

Direcciones Futuras

The future directions for the study of “1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, new derivatives of 1,9-diazaspiro[5.5]undecane have been reported to inhibit dengue virus type 2 (DENV2) , suggesting potential antiviral applications.

Propiedades

IUPAC Name |

1-(1-benzyl-1,9-diazaspiro[5.5]undecan-9-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-2-18(22)20-14-11-19(12-15-20)10-6-7-13-21(19)16-17-8-4-3-5-9-17/h2-5,8-9H,1,6-7,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDCPEFFCWPLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

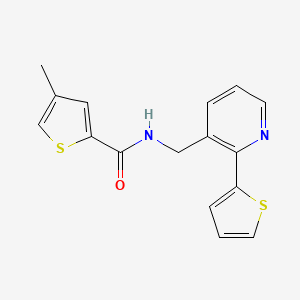

![2-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2654037.png)

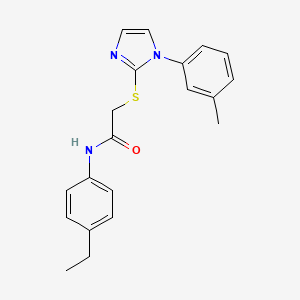

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)

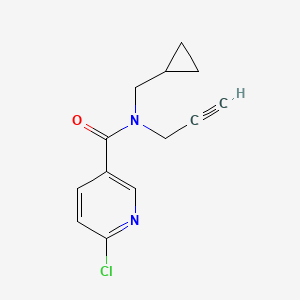

![3-methyl-N-(4-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2654049.png)

![(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride](/img/structure/B2654050.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)

![N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2654053.png)